5-羟甲基胞嘧啶

描述

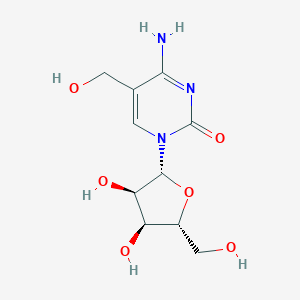

5-Hydroxymethylcytidine is a modified nucleoside derived from cytidine, where a hydroxymethyl group is attached to the fifth carbon of the cytosine ring. This compound is a significant epigenetic marker found in both DNA and RNA, playing a crucial role in gene expression regulation and cellular differentiation .

科学研究应用

5-Hydroxymethylcytidine has numerous applications in scientific research:

Epigenetics: It serves as a marker for active DNA demethylation, playing a role in gene expression regulation.

Neuroscience: High levels are found in brain tissues, particularly in regions associated with cognitive functions.

Cancer Research: Its presence and levels are studied in various cancers to understand epigenetic changes associated with tumorigenesis.

Developmental Biology: It is involved in cellular differentiation and development, with significant roles in embryonic stem cells.

作用机制

Target of Action

5-Hydroxymethylcytidine (5hmC) is a modified base that is primarily found in mammalian DNA . It is a key epigenetic marker that regulates gene expression and can influence cell proliferation and differentiation . The primary targets of 5hmC are the DNA molecules in the cells .

Mode of Action

5hmC is produced from 5-methylcytosine (5mC) under the action of TET enzymes . This conversion is a part of DNA methylation, a crucial epigenetic modification in living organisms . The presence of 5hmC in DNA can affect the binding of proteins and other molecules to DNA, thereby influencing the transcription of genes .

Biochemical Pathways

The formation and transformation of 5hmC in DNA are part of the DNA methylation process . DNA methylation is a biochemical pathway that plays a vital role in regulating gene expression and maintaining genome stability . The conversion of 5mC to 5hmC by TET enzymes is a key step in this pathway .

Pharmacokinetics

It is known that 5hmc is naturally present in various types of cells in the body .

Result of Action

The presence of 5hmC in DNA can influence gene expression, cell proliferation, and differentiation . It has been observed that the overall level of 5hmC is significantly lower in tumor tissues compared to normal tissues, suggesting that a disruption in the genome-wide distribution of 5hmC may be involved in the development of tumors .

Action Environment

The action of 5hmC is influenced by various environmental factors. For instance, the distribution and biological function of 5hmC in RNA are associated with cellular development and differentiation . Moreover, the presence of 5hmC in DNA is tissue-specific, implying that it may be related to tissue-specific gene expression and functions .

生化分析

Biochemical Properties

5hmC is associated with cellular development and differentiation . It can be generated by oxidation of 5-methylcytosine, a reaction mediated by TET enzymes .

Cellular Effects

5hmC is associated with cellular development and differentiation . It is thought to regulate gene expression, influence cell proliferation, and differentiation processes . Reduction in the 5-Hydroxymethylcytidine levels have been found associated with impaired self-renewal in embryonic stem cells .

Molecular Mechanism

5hmC is produced from 5-methylcytosine in an enzymatic pathway involving three 5-methylcytosine oxidases, Ten-eleven translocation (TET)1, TET2, and TET3 . It is proposed to be involved in the regulation of gene expression, mRNA stability, and protein translation .

Temporal Effects in Laboratory Settings

The distribution and biological function of 5hmC in RNA remain largely unexplored due to the lack of suitable detection methods . It is known that the levels of 5hmC change over time, with the amount increasing with age, as shown in mouse hippocampus and cerebellum .

Dosage Effects in Animal Models

It is known that 5hmC plays a central role in Drosophila brain development .

Metabolic Pathways

5hmC is generated by oxidation of 5-methylcytosine, a reaction mediated by TET enzymes . This suggests that 5hmC is involved in the metabolic pathway of DNA methylation and demethylation.

Transport and Distribution

The distribution of 5hmC varies significantly depending on the cell type . The highest levels are found in neuronal cells of the central nervous system .

Subcellular Localization

5hmC is abundant in developing neurons where it specifically localizes to gene bodies of genes important for neuronal differentiation . This suggests that 5hmC may be directed to specific compartments or organelles in the cell.

准备方法

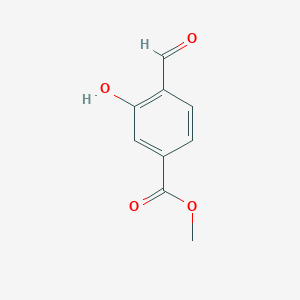

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethylcytidine typically involves the selective oxidation of 5-methylcytidine. One common method employs the use of peroxotungstate as an oxidizing agent to convert 5-methylcytidine to 5-hydroxymethylcytidine . The reaction conditions often include a controlled temperature and pH to ensure the selective oxidation without over-oxidation to other derivatives.

Industrial Production Methods

Industrial production of 5-Hydroxymethylcytidine may involve large-scale chemical synthesis using similar oxidation methods. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product .

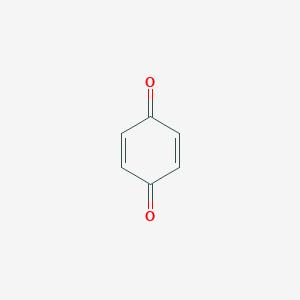

化学反应分析

Types of Reactions

5-Hydroxymethylcytidine undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert 5-Hydroxymethylcytidine to 5-formylcytidine and 5-carboxylcytidine.

Reduction: Reduction reactions can revert it back to 5-methylcytidine under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

Oxidizing Agents: Peroxotungstate, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Reaction Conditions: Controlled temperature, pH, and solvent conditions to ensure selective reactions

Major Products

5-Formylcytidine: Formed through further oxidation.

5-Carboxylcytidine: Another oxidation product.

5-Methylcytidine: Formed through reduction.

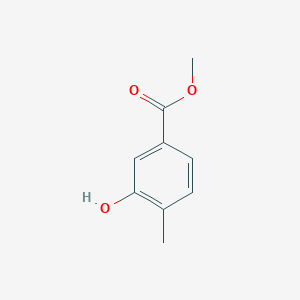

相似化合物的比较

Similar Compounds

5-Methylcytidine: The precursor to 5-Hydroxymethylcytidine, involved in DNA methylation.

5-Formylcytidine: An oxidation product of 5-Hydroxymethylcytidine.

5-Carboxylcytidine: Another oxidation product in the demethylation pathway.

Uniqueness

5-Hydroxymethylcytidine is unique due to its role as an intermediate in the active DNA demethylation process. Unlike 5-Methylcytidine, which is associated with gene silencing, 5-Hydroxymethylcytidine is often linked to gene activation and dynamic regulation of gene expression .

属性

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1,5-7,9,14-17H,2-3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEXJLMYXXIWPI-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347383 | |

| Record name | 5-(Hydroxymethyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19235-17-7 | |

| Record name | 5-(Hydroxymethyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

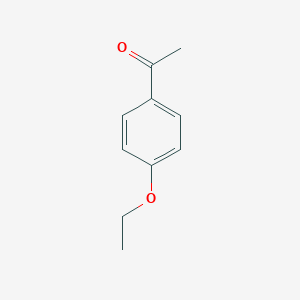

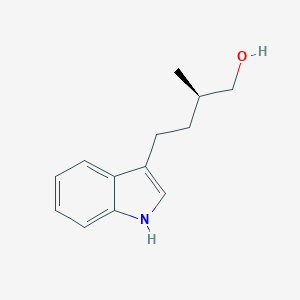

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione](/img/structure/B43996.png)